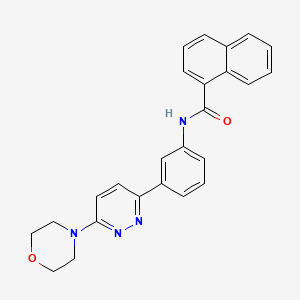

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2/c30-25(22-10-4-6-18-5-1-2-9-21(18)22)26-20-8-3-7-19(17-20)23-11-12-24(28-27-23)29-13-15-31-16-14-29/h1-12,17H,13-16H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJIXHZOERWAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, which is then functionalized with a morpholine ring. The phenyl group is introduced through a coupling reaction, and finally, the naphthamide moiety is attached via an amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several naphthamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Substituent Impact on Solubility: The morpholinopyridazine group in the target compound likely improves aqueous solubility compared to benzyloxy or bromoacetyl substituents in 3e and 12e, which are more lipophilic .

- Synthetic Accessibility : Yields vary significantly (e.g., 30% for 4e vs. 88% for 3e), reflecting differences in substituent reactivity. The target compound’s synthesis would require careful optimization of pyridazine coupling steps .

Spectroscopic and Physicochemical Properties

- IR and NMR Data : The naphthamide core in all compounds shows characteristic carbonyl (C=O) stretches at ~1640–1660 cm⁻¹ in IR spectra . In 12e , bromoacetyl introduces distinct δ 4.55 (s, CH₂) in ¹H-NMR, absent in morpholine-containing analogues.

- Thermal Stability : Higher melting points in 3e (198–200°C) and 4e (195–197°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via thiazole/oxazole) compared to 12e (155–156°C) .

Mechanistic Divergence

- TPIN : Modulates cytoskeletal proteins (F-actin, paxillin) via Akt-mTOR pathway inhibition. The target compound’s pyridazine group may instead target ATP-binding pockets in kinases.

- Triazole Derivatives : Synthesized via click chemistry, these compounds emphasize modularity. The target compound’s synthesis likely relies on traditional amide coupling, prioritizing regioselectivity over rapid diversification.

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1-naphthamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound consists of a morpholine ring linked to a pyridazine moiety, which is further connected to a phenyl group and a naphthamide structure. The intricate arrangement of these functional groups provides the compound with distinctive chemical and biological properties.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Morpholine ring : A six-membered ring containing one nitrogen atom.

- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.

- Phenyl group : A benzene ring attached to the pyridazine.

- Naphthamide structure : A naphthalene derivative with an amide functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the pyridazine core : This can be achieved through cyclization reactions involving appropriate precursors.

- Functionalization with morpholine : This step often employs coupling reactions to attach the morpholine ring.

- Introduction of the phenyl group : Achieved through electrophilic aromatic substitution or similar methods.

- Formation of the naphthamide moiety : This is usually done via amide bond formation with naphthalene derivatives.

Biological Activity

This compound has been studied for various biological activities, including:

Anticancer Properties

Several studies have indicated that this compound exhibits anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), both of which are implicated in various cancers .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. In vitro assays have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, potentially modulating pathways involved in inflammatory responses. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Kinase Inhibition : By binding to and inhibiting kinases like SYK and LRRK2, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.

- Receptor Modulation : It may also interact with various receptors, leading to altered cellular responses in inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | Similar morpholine-pyridazine structure | Anticancer activity |

| 2-Amino-4-morpholino-1,3,5-triazine | Contains morpholine and triazine | Antimicrobial properties |

This compound is distinguished by its unique combination of functional groups that confer specific biological activities not fully replicated by similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.